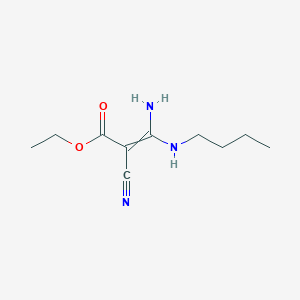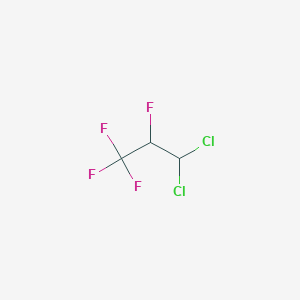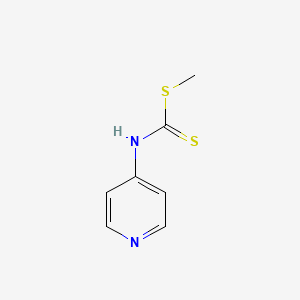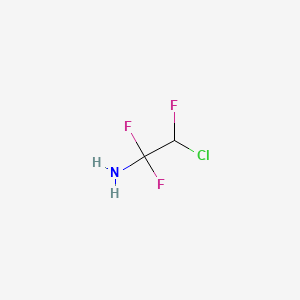
2-Chloro-1,1,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,1,2-trifluoroethan-1-amine is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of both chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,2-trifluoroethan-1-amine typically involves the reaction of chlorotrifluoroethylene with nucleophiles. One common method is the reaction of chlorotrifluoroethylene with amines under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced reactors and automation ensures consistent product quality and higher efficiency .
化学反応の分析
Types of Reactions
2-Chloro-1,1,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, cyanides, and other substituted derivatives.
Oxidation: Formation of oxides and higher oxidation state compounds.
Reduction: Formation of amines and other reduced forms.
科学的研究の応用
2-Chloro-1,1,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated heterocycles and other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-1,1,2-trifluoroethan-1-amine involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing and electron-donating groups. The chlorine and fluorine atoms influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane:
2,2-Dichloro-1,1,1-trifluoroethane: Used as a refrigerant and in the production of other chemicals.
2,2,2-Trifluoroethylamine: Used in the synthesis of various fluorinated compounds.
Uniqueness
2-Chloro-1,1,2-trifluoroethan-1-amine stands out due to its specific combination of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical resistance and stability .
特性
CAS番号 |
40062-89-3 |
|---|---|
分子式 |
C2H3ClF3N |
分子量 |
133.50 g/mol |
IUPAC名 |
2-chloro-1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C2H3ClF3N/c3-1(4)2(5,6)7/h1H,7H2 |
InChIキー |
IOWVPVXGOWXRGM-UHFFFAOYSA-N |
正規SMILES |
C(C(N)(F)F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)

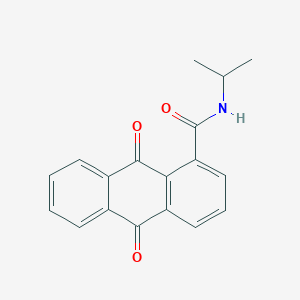
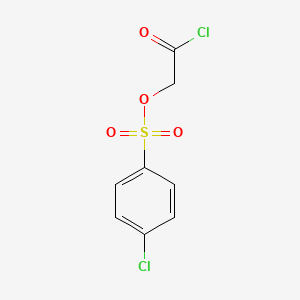

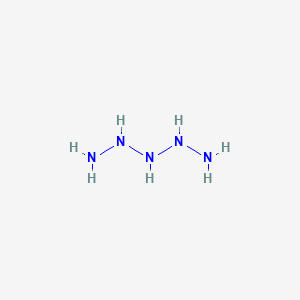
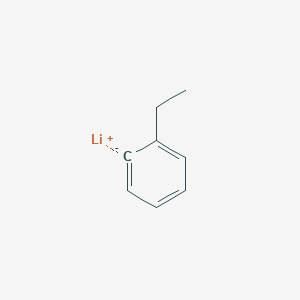
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
